5-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Overview
Description
5-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds that have shown significant biological activity, making them of interest in medicinal chemistry. The presence of bromine, methoxy, and tetrahydropyran groups in this compound suggests potential for diverse chemical reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Methoxylation: The methoxy group at the 6-position can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Tetrahydropyran Protection: The tetrahydropyran group can be introduced by reacting the indazole derivative with dihydropyran in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, where the bromine can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions or with the aid of a catalyst.
Major Products
Oxidation: Products may include 5-bromo-6-formyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole or 5-bromo-6-carboxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
Reduction: Products may include 6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
Substitution: Products depend on the nucleophile used, such as 5-amino-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
Scientific Research Applications
5-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole depends on its specific biological target. Generally, indazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The presence of the bromine and methoxy groups may enhance binding affinity and specificity through halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-indazole: Lacks the methoxy and tetrahydropyran groups, potentially resulting in different reactivity and biological activity.
6-Methoxy-1H-indazole: Lacks the bromine and tetrahydropyran groups, affecting its chemical properties and applications.
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole: Lacks the bromine and methoxy groups, which may influence its stability and reactivity.
Uniqueness
- The combination of bromine, methoxy, and tetrahydropyran groups in 5-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole provides a unique set of chemical properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-bromo-6-methoxy-1-(oxan-2-yl)indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-17-12-7-11-9(6-10(12)14)8-15-16(11)13-4-2-3-5-18-13/h6-8,13H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLAOFYVYUUHAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=NN(C2=C1)C3CCCCO3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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